molecular formula C14H10F2O B1359336 3,4-Difluoro-2'-methylbenzophenone CAS No. 951887-24-4

3,4-Difluoro-2'-methylbenzophenone

Cat. No. B1359336
M. Wt: 232.22 g/mol
InChI Key: UCAZSIWJEZFZMS-UHFFFAOYSA-N
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Description

“3,4-Difluoro-2’-methylbenzophenone” is a chemical compound with the IUPAC name (3,4-difluorophenyl) (2-methylphenyl)methanone . It has a molecular weight of 232.23 . It is typically found in a colorless oil form .


Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-2’-methylbenzophenone” can be represented by the InChI code 1S/C14H10F2O/c1-9-4-2-3-5-11(9)14(17)10-6-7-12(15)13(16)8-10/h2-8H,1H3 . This indicates that the compound consists of 14 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“3,4-Difluoro-2’-methylbenzophenone” is a colorless oil . It has a molecular weight of 232.23 .

Scientific Research Applications

Enantioselective Electrodes and Stereoselective Electroreduction

Researchers have explored the use of chiral pyrrole monomers in the synthesis of poly(pyrroles) for the stereoselective electroreduction of organic molecules, including derivatives of benzophenone. This process yields optical purities in the corresponding alcohols, indicating potential applications in enantioselective electrochemical processes (Schwientek, Pleus, & Hamann, 1999).

Photophysical and Photochemical Reactions

The photophysical and photochemical behaviors of methylbenzophenones, including their derivatives, have been studied using techniques like femtosecond transient absorption spectroscopy. These studies reveal insights into the behaviors of these compounds under various conditions, which can be crucial for applications in photochemistry (Ma et al., 2013).

Thermochemical Properties

Research has been conducted on the standard molar enthalpies of formation of various methylbenzophenones, including their gaseous phase properties. These findings are significant for understanding the thermochemical behavior of such compounds in different states (Silva et al., 2006).

Solid State Photochemistry

The photochemical properties of methyl-substituted benzophenones, including 3,4-difluoro-2'-methylbenzophenone, have been studied in the solid state. This research helps in understanding the photochemical stability and reactivity of these compounds, which is crucial for applications in materials science and photochemistry (Ito et al., 1987).

Fluorogenic Molecules in RNA Imaging

Compounds like DFHBI and its analogs, which are related to benzophenone derivatives, have been used to illuminate the Spinach RNA aptamer. Their weak fluorescence in liquid solvents and the effects of various factors on their photophysical behavior are of great interest for bioimaging applications (Santra et al., 2019).

Microfluidic Photoreactors for Light-Driven Reactions

The use of microfluidic photoreactors for the improved yields and reaction rates of light-driven reactions involving benzophenone derivatives shows potential in enhancing chemical synthesis processes (Mateos et al., 2018).

Crystal Structure Analysis

Research on the crystal structure of benzophenone derivatives, including difluorophenylazophenyl benzoates, provides valuable information for understanding the material properties and potential applications in liquid crystals and other materials (Zaki, Ahmed, & Hagar, 2018).

properties

IUPAC Name

(3,4-difluorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-4-2-3-5-11(9)14(17)10-6-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAZSIWJEZFZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2'-methylbenzophenone

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